N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylpropanamide, also known as MTPEP, is a chemical compound that belongs to the class of amides. It is a psychoactive drug that has been studied for its potential use in treating various mental health disorders.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-(2-(4-Methylpiperazin-1-yl)-2-(p-Tolyl)ethyl)-3-Phenylpropanamide and related compounds have been synthesized and characterized using various methods including NMR, IR, Mass spectroscopy, and elemental analysis. These compounds often undergo structural analyses to understand their molecular configurations and interactions. For instance, a study by Shariatinia et al. (2012) involved the synthesis and conformational analysis of new phosphoric triamides containing similar structures, using quantum chemical calculations (Shariatinia et al., 2012).
Biological Properties and Therapeutic Potential
Antibacterial and Antifungal Properties : Compounds structurally related to this compound have been evaluated for their antibacterial and antifungal activities. For example, Fuloria et al. (2009) investigated the antimicrobial evaluation of imines and thiazolidinones derived from 3-phenylpropane hydrazide, demonstrating potent antibacterial and antifungal effects (Fuloria et al., 2009).
Anti-Inflammatory and Analgesic Properties : Certain derivatives have shown potential in anti-inflammatory and analgesic applications. For example, a study conducted by Gevorgyan et al. (2017) on derivatives of this compound class revealed anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).
Pharmacokinetics and Binding Studies
- Molecular Docking Studies : Some studies focus on understanding how these compounds interact with biological targets. For example, a study by Shareef et al. (2016) on novel thiophene-2-carboxaldehyde derivatives, related to this compound, included molecular docking studies to assess binding with carrier proteins (Shareef et al., 2016).
Imaging and Diagnostic Applications
- PET Imaging Agents : Compounds with a similar structure have been explored as potential PET imaging agents. Wang et al. (2018) synthesized a related compound for imaging of IRAK4 enzyme in neuroinflammation (Wang et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of HMS1657B08 is the Bcr-Abl protein tyrosine kinase . This kinase is a fusion protein that results from the Philadelphia chromosome abnormality, which is characteristic of chronic myelogenous leukemia (CML) . The kinase has constitutive activity, leading to uncontrolled blood cell proliferation .
Mode of Action
HMS1657B08 acts as an ATP-competitive selective inhibitor of the Bcr-Abl protein tyrosine kinase . It binds to the inactive form of the kinase, preventing the phosphorylation of substrates and subsequent signal transduction . This inhibitory action halts the uncontrolled proliferation of blood cells .
Biochemical Pathways
The inhibition of Bcr-Abl by HMS1657B08 affects the tyrosine kinase signaling pathway . This pathway is involved in various cellular processes, including cell growth and division. By inhibiting Bcr-Abl, HMS1657B08 disrupts the signaling pathway, leading to the cessation of uncontrolled cell proliferation .
Result of Action
The result of HMS1657B08’s action is the inhibition of uncontrolled blood cell proliferation in patients with CML . By selectively inhibiting the Bcr-Abl tyrosine kinase, HMS1657B08 disrupts the signaling pathways that drive the growth and division of these cells .
Propiedades
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-19-8-11-21(12-9-19)22(26-16-14-25(2)15-17-26)18-24-23(27)13-10-20-6-4-3-5-7-20/h3-9,11-12,22H,10,13-18H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQNTXSSMLHHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.